2-(3-Nitrobenzyl)isoindoline-1,3-dione is a chemical compound that belongs to the isoindoline-1,3-dione class, which is known for its diverse biological activities and applications in medicinal chemistry and materials science. This compound features a nitrobenzyl substituent on the isoindoline core, contributing to its unique chemical properties. Isoindoline derivatives are recognized for their roles in various therapeutic areas, including anticancer and anticonvulsant activities.
The compound can be synthesized through the condensation reaction of phthalic anhydride with 3-nitrobenzylamine in a suitable solvent like toluene under reflux conditions. The resulting product is typically purified via recrystallization or chromatography techniques .
2-(3-Nitrobenzyl)isoindoline-1,3-dione is classified as an isoindoline derivative. Isoindolines are important in organic chemistry due to their structural versatility and potential biological activities. This specific compound falls into the broader category of phthalimides, which are known for their pharmaceutical relevance.
The synthesis of 2-(3-Nitrobenzyl)isoindoline-1,3-dione generally follows these steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis process. Additionally, green chemistry principles are increasingly applied to minimize waste and enhance sustainability during production .
The molecular structure of 2-(3-Nitrobenzyl)isoindoline-1,3-dione consists of an isoindoline core with a nitro group attached to a benzyl moiety. The compound's molecular formula is C_{15}H_{12}N_{2}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of 2-(3-Nitrobenzyl)isoindoline-1,3-dione is approximately 284.26 g/mol. The structure can be represented as follows:
2-(3-Nitrobenzyl)isoindoline-1,3-dione can undergo several chemical reactions:
The mechanism of action for 2-(3-Nitrobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets within biological systems. The nitrophenyl group can undergo reduction to form an amino group that interacts with various biological targets such as enzymes and receptors. Additionally, the isoindole core may engage in binding interactions with proteins, influencing their activity and function .
Relevant data includes spectroscopic characteristics such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles that confirm its structure and purity .
2-(3-Nitrobenzyl)isoindoline-1,3-dione has several notable applications:
Isoindoline-1,3-dione (phthalimide) represents a privileged scaffold in drug discovery, characterized by a planar, electron-deficient aromatic system with two carbonyl groups flanking a nitrogen atom. This structure confers remarkable versatility in molecular interactions, enabling binding to diverse biological targets through hydrogen bonding, π-π stacking, and dipole interactions. The unsubstituted phthalimide nucleus serves as a foundational template for chemical modification, with the nitrogen atom providing a key site for alkyl or aryl substitution to modulate pharmacological properties. The introduction of a benzyl group at this nitrogen, particularly substituted benzyl moieties, creates a distinct subclass of phthalimide derivatives with enhanced bioactivity profiles. Among these, 2-(3-nitrobenzyl)isoindoline-1,3-dione (CAS 21081-63-0) exemplifies a strategically engineered compound where the 3-nitrobenzyl substituent significantly influences electronic distribution and spatial orientation [4] [5].
Table 1: Fundamental Physicochemical Properties of 2-(3-Nitrobenzyl)isoindoline-1,3-dione
Property | Value | Description/Implication |
---|---|---|
Molecular Formula | C₁₅H₁₀N₂O₄ | Reflects molecular complexity and oxygen/nitrogen richness |
Molecular Weight | 282.26 g/mol | Moderate size suitable for CNS penetration |
CAS Registry Number | 21081-63-0 | Unique chemical identifier |
Appearance | Yellow to white solid | Indicates potential chromophore properties |
Structural Features | Planar phthalimide core + Nitrobenzyl group | Enables diverse binding interactions with biological targets |
Key Functional Groups | Imide, Aromatic rings, Nitro group | Critical for electronic properties and target engagement |
The phthalimide core functions as a versatile bioisostere for endogenous carboxylic acid-containing neurotransmitters and other biologically relevant structures. Its planar conformation facilitates optimal interaction with the aromatic-rich binding pockets prevalent in neurological targets. In acetylcholinesterase (AChE) inhibition—a critical therapeutic strategy for Alzheimer's disease—phthalimide derivatives exhibit a distinctive binding mode. Research demonstrates that these compounds preferentially engage the peripheral anionic site (PAS) of AChE, a region crucial for amyloid-β aggregation potentiation [1] [2]. This interaction differentiates them from classic catalytic site inhibitors like donepezil.
Molecular docking studies reveal that substituted phthalimides, including benzyl derivatives, form stable π-π stacking interactions with conserved tryptophan residues (Trp279 and Trp84) within the AChE gorge. The electron-withdrawing character of the imide carbonyls enhances hydrogen bonding with key amino acids like Tyr121 and Tyr334. Crucially, structural modifications on the phthalimide nitrogen, such as benzylation, extend the molecule's reach towards the catalytic active site (CAS), enabling dual-site binding—a highly desirable feature for next-generation AChE inhibitors [2]. Beyond cholinesterase inhibition, the scaffold demonstrates significant anticonvulsant potential in preclinical models. Isoindoline-1,3-dione derivatives increase seizure latency and reduce seizure duration in murine models, likely through modulation of voltage-gated ion channels or GABAergic pathways, though their exact neurological targets warrant further elucidation [3] [9].
The benzyl moiety appended to the phthalimide nitrogen serves as a critical pharmacophore modulator, with its substitution pattern profoundly influencing biological activity. Positional isomerism of the nitro group on the benzyl ring (ortho, meta, para) generates distinct electronic and steric profiles impacting target affinity. The meta-position (3-nitro) in 2-(3-nitrobenzyl)isoindoline-1,3-dione offers a strategic balance: it maintains sufficient electron-withdrawal while minimizing steric hindrance compared to ortho-substitution [4] [5]. The nitro group (-NO₂) acts as a potent electron-withdrawing substituent, significantly enhancing the compound's binding affinity through multiple mechanisms:
Comparative studies on benzyl-phthalimide derivatives consistently demonstrate that electron-withdrawing groups (EWGs), particularly halogens (Cl, F) and nitro groups, substantially boost AChE inhibitory potency compared to electron-donating groups (EDGs) like methoxy. For instance, ortho-chloro and para-nitro substituted benzyl phthalimides exhibit IC₅₀ values in the sub-micromolar range, rivaling or exceeding reference drugs like rivastigmine [1] [2]. This structure-activity relationship (SAR) underscores the critical role of electronic properties imparted by substituents like the meta-nitro group in optimizing target engagement.
Table 2: Influence of Benzyl Ring Substitution on AChE Inhibitory Activity (Representative Examples)
Substituent Position & Type | Relative Inhibitory Potency (IC₅₀, μM) | Key Binding Interactions |
---|---|---|
3-Nitro (meta-NO₂) | ~2.1 - 7.4 μM (High) | Strong π-π stacking, H-bonding via NO₂, CAS/PAS engagement |
2-Chloro (ortho-Cl) | 0.91 ± 0.045 μM (Very High) | Optimal steric/electronic fit, strong PAS binding |
4-Fluoro (para-F) | ~2.1 μM (Very High) | Enhanced electronic effects, favorable CAS interaction |
3-Methoxy (meta-OCH₃) | 5.5 ± 0.7 μM (Moderate) | Weaker binding due to EDG nature, primarily PAS binding |
Unsubstituted Benzyl | >10 μM (Lower) | Baseline activity, limited specific interactions |
The exploration of benzyl-isoindoline-1,3-diones as therapeutic agents represents a deliberate evolution from early phthalimide-based drugs and natural product discovery. Thalidomide, though infamous for its teratogenicity, highlighted the profound biological modulatory capacity (e.g., anti-angiogenic, immunomodulatory) of the phthalimide scaffold, spurring research into safer, more targeted analogues [7]. Concurrently, the identification of fungal isoindolinone alkaloids (e.g., stachybotrins, erinaceolactams) exhibiting neuroprotective, anti-inflammatory, and fibrinolytic activities provided natural templates for synthetic optimization [6]. This confluence of synthetic and natural product chemistry established the phthalimide core as a validated platform for CNS drug development.
The strategic incorporation of the benzyl moiety, particularly substituted benzyl groups, emerged as a key design principle to enhance potency and selectivity. Early synthetic efforts focused on simple N-alkylation of phthalimide using benzyl halides. However, modern methodologies have significantly advanced. A notable milestone is the development of catalytic approaches, such as the Ag₂CO₃-mediated coupling in toluene under reflux conditions, enabling efficient synthesis of diverse N-benzyl phthalimides, including 2-(3-nitrobenzyl)isoindoline-1,3-dione [8]. This method offers advantages in yield and functional group tolerance compared to classical routes. Furthermore, hybridization strategies have become prominent. Researchers systematically combined the phthalimide unit (targeting the PAS of AChE) with other pharmacophores known to interact with the catalytic site (CAS), such as N-benzyl pyridinium moieties [2]. This rational design yielded dual-binding inhibitors with significantly enhanced potency. The integration of computational chemistry (PASS prediction, molecular docking) further accelerated the identification of promising candidates like nitrobenzyl-substituted derivatives for specific neurological indications, refining the design paradigm from serendipity towards structure-based optimization [5] [9].
Table 3: Key Developments in Benzyl-Isoindoline-1,3-dione Therapeutics
Era/Approach | Key Advances | Impact on Compound Design |
---|---|---|
Early Phthalimide Drugs (1950s-1990s) | Thalidomide, Lenalidomide, Pomalidomide (Non-CNS) | Validated phthalimide as bioactive scaffold; spurred safety refinements |
Natural Product Discovery | Fungal isoindolinones (e.g., Stachybotrins, Erinaceolactams) with neuroprotective effects | Provided bioactive templates & biological rationale for CNS targeting |
Initial Synthetic N-Benzyl Derivatives | Simple alkylation methods (e.g., benzyl chloride + phthalimide salt) | Established basic SAR for unsubstituted/substituted benzyl |
Modern Catalytic Synthesis | Ag₂CO₃/Base-mediated coupling in refluxing toluene [8] | Enabled efficient, diverse synthesis (e.g., 3-nitrobenzyl derivative) |
Rational Hybridization | Phthalimide-PAS targeting + Pyridinium-CAS targeting hybrids [2] | Achieved dual-site AChE inhibition with nanomolar potency |
Computational Design | PASS prediction, Docking studies (CAS/PAS interaction focus) [5] [9] | Guided targeted design of substituents (e.g., meta-NO₂ optimization) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0